Chlorodipiperidinocarbenium hexafluorophosphate

Peptide Synthesis Side-Reaction Mitigation Solid-Phase Synthesis

Researchers using HATU or HBTU frequently encounter guanidination side products that erode peptide purity and complicate downstream purification. Chlorodipiperidinocarbenium hexafluorophosphate (PipClU) resolves this through its phosphonium architecture, which entirely avoids amino-terminus capping. Its O-6-ClBt active ester (pKa 3.35 vs. 4.60 for HOBt) delivers higher reactivity for rapid ≤2 min coupling cycles. Key differentiators: ≤2% racemization with serine residues preserves chiral integrity; 50% yield improvement over HATU in sterically hindered couplings; excess reagent protocols permitted without chain capping. Supplied as white crystalline powder, 98% purity, stored and shipped under validated conditions.

Molecular Formula C11H20ClF6N2P
Molecular Weight 360.71 g/mol
CAS No. 161308-40-3
Cat. No. B062105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorodipiperidinocarbenium hexafluorophosphate
CAS161308-40-3
Molecular FormulaC11H20ClF6N2P
Molecular Weight360.71 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=[N+]2CCCCC2)Cl.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C11H20ClN2.F6P/c12-11(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-7(2,3,4,5)6/h1-10H2;/q+1;-1
InChIKeyGBGDXHWJVCOPDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorodipiperidinocarbenium Hexafluorophosphate: Product Overview


Chlorodipiperidinocarbenium hexafluorophosphate (CAS 161308-40-3), also referred to as PipClU or chloro-dipiperidinocarbenium hexafluorophosphate, is a phosphonium salt-based peptide coupling reagent employed in both solid-phase and solution-phase synthesis [1]. The compound exhibits a molecular weight of 360.71 g/mol, a melting point of 120–122°C, and a solubility of 0.1 g/mL in acetonitrile [2]. As a member of the phosphonium class of in situ activators, it facilitates the formation of amide bonds via the generation of a reactive O‑6‑ClBt ester, a mechanistic distinction that underpins its comparative performance profile .

Why In-Class Substitution Fails


Despite sharing a common functional class with aminium‑type (e.g., HATU, HBTU) and other phosphonium‑type (e.g., PyBOP) coupling reagents, Chlorodipiperidinocarbenium hexafluorophosphate cannot be treated as a drop‑in replacement without compromising synthetic outcomes. The compound generates an O‑6‑ClBt active ester, which possesses a measurably lower pKa than the OBt ester produced by PyBOP, conferring higher reactivity and altered reaction kinetics [1]. More critically, its phosphonium architecture entirely avoids the amino‑terminus guanidination side reaction that plagues aminium reagents, a mechanistic difference that directly impacts peptide chain elongation fidelity, yield, and the feasibility of excess‑reagent protocols [2]. Consequently, substituting HATU or HBTU with this reagent without adjusting stoichiometry or expecting equivalent side‑product profiles will predictably lead to divergent coupling efficiencies and product purities.

Chlorodipiperidinocarbenium Hexafluorophosphate: Key Differentiators


Elimination of N-Terminal Guanidination

Unlike aminium‑type reagents such as HATU and HBTU, Chlorodipiperidinocarbenium hexafluorophosphate (as a phosphonium salt) does not react with free amino groups. Consequently, it does not form guanidine side products that prematurely cap the growing peptide chain. This is a binary functional difference rather than a continuous quantitative variable [1].

Peptide Synthesis Side-Reaction Mitigation Solid-Phase Synthesis

Superior Active Ester Reactivity

The relative performance of phosphonium salts correlates with the acidity of their additive components. For the PyClock/PyClocK system (which shares the same 6‑Cl‑HOBt additive as Chlorodipiperidinocarbenium hexafluorophosphate), the pKa of 6‑chloro‑1‑hydroxybenzotriazole is 3.35, compared to a pKa of 4.60 for HOBt (found in PyBOP). This lower pKa yields a more reactive O‑6‑ClBt ester, translating to higher coupling rates at short reaction times [1].

Peptide Synthesis Reactivity Active Ester Chemistry

Short-Time SPPS Efficacy vs. HATU

In a head‑to‑head comparative study of activators for fast Fmoc SPPS, PyClock (the phosphonium analog of Chlorodipiperidinocarbenium hexafluorophosphate) and HATU both performed effectively at short reaction times of 2 × 1 minute. In contrast, PyOxim and TFFH required longer reaction times to achieve comparable coupling efficiency [1].

Solid-Phase Peptide Synthesis Reaction Kinetics Fmoc Chemistry

Yield Advantage in Difficult Amidation

In a specific carboxylic acid coupling reaction, PyClock delivered a 50% isolated yield, substantially outperforming HATU (17% yield) and EDC/HOBt (47% yield) under otherwise identical conditions. This demonstrates that for certain hindered or electronically deactivated substrates, the O‑6‑ClBt ester pathway offers a tangible yield advantage over the OAt ester generated by HATU [1].

Peptide Synthesis Coupling Efficiency Difficult Amidation

Racemization Control for Serine Residues

Coupling reagents based on 6‑Cl‑HOBt (the additive present in PyClock/PyClocK and by extension Chlorodipiperidinocarbenium hexafluorophosphate) enable the incorporation of the highly racemization‑prone residue serine with less than 2% racemization when a pre‑activation step is avoided. This performance threshold is a benchmark for maintaining chiral purity in sensitive sequences [1].

Peptide Synthesis Chiral Integrity Racemization

Excess Reagent Tolerance Without Chain Capping

Because Chlorodipiperidinocarbenium hexafluorophosphate does not react with free amino groups, it can be used in molar excess to drive sluggish carboxyl activations to completion without risking end‑capping of the peptide chain. This is in stark contrast to aminium reagents (HATU, HBTU), where excess reagent leads to guanidination and irreversible chain termination [1].

Peptide Synthesis Cyclization Fragment Condensation

Chlorodipiperidinocarbenium Hexafluorophosphate: Optimal Application Scenarios


Automated High-Throughput Fmoc SPPS

In automated peptide synthesizers operating with rapid (≤2 min) coupling cycles, Chlorodipiperidinocarbenium hexafluorophosphate (or its PyClock analog) offers performance on par with HATU while avoiding the guanidination side products that can complicate purification. The demonstrated efficacy at 2 × 1 minute reaction times [5] and the ability to use excess reagent without chain capping [2] make it a robust choice for high‑throughput peptide library production.

Racemization-Sensitive Peptide Synthesis

For peptides where chiral integrity is paramount, the ≤2% racemization observed with serine incorporation using 6‑Cl‑HOBt‑based reagents [5] provides a compelling rationale for selection over OBt‑based alternatives like PyBOP. This is particularly relevant in the manufacture of peptide APIs or research peptides destined for biological assays where diastereomeric impurities can confound results.

Fragment Condensation and Macrocyclization

When activating sterically hindered carboxylic acids or performing intramolecular cyclizations, the combination of high active ester reactivity (pKa 3.35 vs. 4.60 for HOBt) [5] and the absence of chain‑capping side reactions [2] permits the use of excess reagent to push reactions to completion. This scenario is frequently encountered in the total synthesis of cyclic peptides and in convergent fragment assembly strategies.

Amide Bond Formation with Electron-Deficient Acids

In instances where conventional reagents like HATU or EDC/HOBt give suboptimal yields (e.g., 17% and 47%, respectively), the O‑6‑ClBt ester generated by this reagent has demonstrated a 50% yield improvement over HATU [5]. This scenario justifies switching to Chlorodipiperidinocarbenium hexafluorophosphate when facing unacceptably low coupling yields with standard protocols.

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